molecular formula C9H13NO3 B2859126 methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate CAS No. 1351641-37-6

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate

Cat. No.: B2859126
CAS No.: 1351641-37-6
M. Wt: 183.207
InChI Key: YMRSVMIKXPGRKZ-UHFFFAOYSA-N
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Description

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate is a chemical compound with the CAS Registry Number 2320860-45-3 . Its molecular formula is C 10 H 15 NO 4 , and it has a molecular weight of 213.23 g/mol . As a methyl carbamate derivative, this compound belongs to a class of chemicals that includes several known acetylcholinesterase (AChE) inhibitors, such as the N-methyl carbamate insecticides . The N-methyl carbamates as a group are recognized for their ability to inhibit AChE by carbamylating the serine residue in the enzyme's active site, leading to transient inhibition of neurological function . While the specific research applications and mechanism of action for this compound have not been fully detailed in the public domain, its structural features suggest potential utility as a building block in medicinal chemistry or as a candidate for investigating cholinesterase inhibition in biochemical research. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-4-8(7(2)13-6)5-10-9(11)12-3/h4H,5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSVMIKXPGRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Methyl N-[(2,5-Dimethylfuran-3-yl)methyl]carbamate

Three-Component Coupling of Amines, CO₂, and Alkyl Halides

A pioneering method for carbamate synthesis involves the reaction of primary amines with carbon dioxide and alkyl halides in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI). Applied to the target compound, this strategy would proceed as follows:

  • Substrate Preparation : (2,5-Dimethylfuran-3-yl)methylamine serves as the primary amine.
  • Reaction Conditions : The amine is suspended in anhydrous N,N-dimethylformamide (DMF) under a CO₂ atmosphere, with Cs₂CO₃ (2 equiv) and TBAI (0.1 equiv) as catalysts.
  • Alkylation : Methyl iodide (1.2 equiv) is introduced to quench the carbamate anion intermediate, yielding the target carbamate.

This method, adapted from Jung et al., offers mild conditions (25–50°C) and avoids racemization of chiral substrates. Typical yields for analogous carbamates exceed 85%, with purity >95% after recrystallization.

Table 1. Optimization of Three-Component Coupling Parameters
Parameter Optimal Condition Yield (%) Purity (%)
Catalyst (Cs₂CO₃) 2.0 equivalents 88 97
Solvent Anhydrous DMF 85 96
Temperature 40°C 90 98

Methyl Isocyanate-Alcohol Condensation

A patent by CN85109417A describes a continuous process for N-methyl carbamates via methyl isocyanate intermediates. For the target compound:

  • Isocyanate Generation : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane, which undergoes thermolysis at 180–220°C to release methyl isocyanate.
  • Carbamate Formation : Methyl isocyanate reacts with (2,5-dimethylfuran-3-yl)methanol in toluene at 0–50°C, catalyzed by triethylamine.

This method achieves >98% molar yield by minimizing free isocyanate accumulation, reducing side reactions. The alcohol must be anhydrous to prevent hydrolysis to methylamine and CO₂.

Solid-Phase Synthesis Using Merrifield Resin

Solid-phase synthesis enables high-throughput generation of carbamate libraries. Functionalized Merrifield resin reacts with (2,5-dimethylfuran-3-yl)methylamine under CO₂, followed by methyl iodide alkylation. After cleavage from the resin, the carbamate is obtained in 82–90% yield. This approach simplifies purification, as intermediates remain immobilized.

Reaction Optimization and Catalytic Innovations

Role of Catalysts and Solvents

  • Cs₂CO₃/TBAI System : Enhances nucleophilicity of the carbamate anion and stabilizes transition states during alkylation.
  • Triethylamine : Scavenges HCl in isocyanate-alcohol reactions, preventing protonation of the alcohol nucleophile.
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve CO₂ solubility, while toluene minimizes ester hydrolysis.

Temperature and Pressure Considerations

  • Three-Component Coupling : Optimal at 40°C; higher temperatures accelerate alkylation but risk furan ring decomposition.
  • Isocyanate Route : Thermolysis at 200°C ensures complete urethane decomposition without degrading methyl isocyanate.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR : The methyl group on the carbamate nitrogen resonates at δ 3.05–3.15 ppm, while furan protons appear as a singlet at δ 6.15–6.25 ppm.
  • FT-IR : Carbamate carbonyl (C=O) stretches at 1690–1710 cm⁻¹; furan C-O-C vibrations at 1230–1250 cm⁻¹.

Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the carbamate from unreacted amine (retention time: 8.2 min vs. 5.7 min).
  • GC-MS : Electron ionization at 70 eV produces a molecular ion peak at m/z 211 (C₁₀H₁₃NO₃).

Chemical Reactions Analysis

Types of Reactions

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1)

  • Structural Differences : The phenyl ring in this compound is substituted with a hydroxyl group at the 3-position, contrasting with the 2,5-dimethylfuran ring in the target compound. The hydroxyl group enhances polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to the lipophilic furan derivative .
  • Physicochemical Properties: Property Methyl (3-Hydroxyphenyl)-carbamate Methyl N-[(2,5-Dimethylfuran-3-yl)methyl]carbamate (Predicted) Aromatic Ring Phenyl (C₆H₅) 2,5-Dimethylfuran Functional Groups Hydroxyl (-OH), Carbamate Methyl groups, Carbamate Polarity High (due to -OH) Moderate (methyl groups reduce polarity) Likely Solubility Higher in polar solvents Higher in nonpolar solvents
  • Applications : Hydroxyphenyl carbamates are often intermediates in pesticide synthesis, whereas furan derivatives may exhibit enhanced thermal stability due to the furan ring’s resonance structure .

Thiazol-5-ylmethyl Carbamate Derivatives

  • Structural Differences: describes thiazole-based carbamates with complex peptide backbones. Thiazole, a sulfur-containing heterocycle, provides distinct electronic effects compared to furan.
  • Biological Relevance : Thiazole carbamates are frequently explored in antiviral or anticancer research due to thiazole’s affinity for metalloenzymes. In contrast, furan derivatives may target different enzymatic pathways, such as cytochrome P450 inhibition .

Methodological Considerations for Structural Analysis

While the provided evidence lacks crystallographic data for the target compound, SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and could theoretically resolve its crystal structure. The furan ring’s planarity and methyl substituents may influence packing efficiency in the solid state, a factor critical for bioavailability in drug design .

Biological Activity

Methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate is a compound of increasing interest in pharmacological and biochemical research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a 2,5-dimethylfuran moiety. The presence of the furan ring is significant as it contributes to the compound's unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. This mechanism is similar to other carbamate compounds known for their roles in inhibiting acetylcholinesterase and other key enzymes involved in neurotransmission and metabolic processes .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. This includes potential interactions with cholinesterases, which are critical for neurotransmitter regulation. Such interactions could lead to significant physiological effects, making the compound a candidate for further investigation in neuropharmacology .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the furan moiety is often associated with increased biological activity against various pathogens, which warrants further exploration into its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related carbamate compounds on cancer cell lines. It was found that certain derivatives exhibited significant growth inhibition in neuroblastoma and glioblastoma cells, indicating potential anticancer properties. While specific data on this compound is limited, the structural similarities suggest it could have comparable effects .

Case Study 2: Metabolic Effects

Research into related carbamates has shown that they can disrupt metabolic processes. For instance, studies on methomyl (a related carbamate) demonstrated alterations in glucose metabolism and lipid profiles in animal models. These findings imply that this compound could similarly affect metabolic pathways, potentially serving as an endocrine disruptor .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionNotes
Methyl CarbamateEnzyme inhibitionAcetylcholinesterase inhibitionBasic structure
MethomylAntimetabolic effectsDisruption of glucose metabolismKnown insecticide
Methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamateAnticancer activityTubulin inhibitionTargeted cancer therapy

Q & A

Q. What are the recommended synthetic routes for methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :
    • Step 1 : Preparation of the furan precursor: Start with 2,5-dimethylfuran-3-carbaldehyde. React with a methylamine derivative under reductive amination conditions (e.g., NaBH4/MeOH) to form the intermediate (2,5-dimethylfuran-3-yl)methylamine.
    • Step 2 : Carbamate formation: Treat the amine with methyl chloroformate in dichloromethane (DCM) under anhydrous conditions, using triethylamine (TEA) as a base. Monitor pH (ideally 8–9) to prevent side reactions.
    • Optimization : Adjust solvent polarity (e.g., switch from DCM to THF) and temperature (0–5°C) to minimize hydrolysis. Use TLC or HPLC to track reaction progress .
    • Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this carbamate?

  • Methodology :
    • 1H NMR : Key signals include:
  • δ 2.2–2.4 ppm (singlet, 6H, two methyl groups on the furan ring).
  • δ 4.1–4.3 ppm (triplet, 2H, N–CH2–furan).
  • δ 3.6–3.7 ppm (singlet, 3H, methyl carbamate group).
    • 13C NMR : Confirm the carbamate carbonyl at δ 155–160 ppm .
    • MS : Look for [M+H]+ ion with m/z calculated for C10H13NO3 (MW 195.22). Fragmentation patterns should show loss of CO2 (44 Da) from the carbamate group .

Advanced Research Questions

Q. What strategies are effective for evaluating the hydrolytic stability of this compound under varying pH and solvent conditions?

  • Methodology :
    • Hydrolysis Kinetics : Prepare buffered solutions (pH 2, 7, 12) and monitor degradation via HPLC. Calculate half-life (t1/2) using first-order kinetics.
    • Solvent Effects : Test stability in polar (e.g., water, methanol) vs. nonpolar solvents (e.g., toluene). Use FTIR to detect carbonyl (C=O) peak shifts indicative of hydrolysis.
    • By-Product Analysis : Identify degradation products (e.g., 2,5-dimethylfuran-3-methanol) using GC-MS .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this carbamate against enzyme targets?

  • Methodology :
    • Target Selection : Focus on enzymes with known carbamate interactions (e.g., acetylcholinesterase, cytochrome P450).
    • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (carbamate) by optimizing geometry with Gaussian09 (B3LYP/6-31G*).
    • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays. Highlight hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., Ser203 in acetylcholinesterase) .

Q. What analytical techniques are suitable for detecting impurities or by-products in synthesized batches?

  • Methodology :
    • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities. Monitor UV absorption at 210–220 nm (carbamate carbonyl).
    • LC-MS/MS : Identify trace impurities (e.g., unreacted amine or methyl chloroformate adducts) via high-resolution MS.
    • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or side products .

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